![molecular formula C9H9N3O2 B3094821 Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260860-81-8](/img/structure/B3094821.png)
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Übersicht
Beschreibung
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound with a molecular weight of 225.63 . It is a white to yellow solid and is stored at temperatures between 2-8°C . It is related to the class of pyrrolo[2,3-d]pyrimidines, which are known for their biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been well studied . Ecofriendly methods have been reported for the synthesis of Ribociclib precursor, a related compound . These methods involve the use of non-hazardous and renewable solvents such as EtOH and DMSO .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolo[2,3-d]pyrimidine core . This core is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized based on molecular diversity . The reactions involve intramolecular cyclization under the influence of sodium methoxide .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It is stored at temperatures between 2-8°C . Its IUPAC name is ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a versatile compound in heterocyclic chemistry, particularly in the synthesis of various pyrimidine derivatives. Verves et al. (2013) demonstrated the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which, through intramolecular cyclization, yield methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This process highlights the compound's utility in creating new chemical entities, including derivatives of pyrimido-pyrrolo[2,1-c][1,4]oxazines with potential biological activities Verves, Kucher, Muzychka, & Smolii, 2013.
Antifolate and Antitumor Properties
The compound also serves as a key intermediate in the development of antifolates, a class of compounds with significant therapeutic potential. Gangjee et al. (2007) synthesized a classical antifolate, demonstrating potent inhibition of human dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway, with implications for antitumor activity. This classical antifolate was synthesized using this compound derivatives, underscoring its importance in medicinal chemistry for developing new cancer therapies Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007.
Wirkmechanismus
Target of Action
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known to have a broad range of biological activities, including acting as inhibitors of kinases such as JAK3 and Akt . These kinases play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .
Mode of Action
Pyrrolopyrimidines are known to interact with their targets (such as kinases) by binding to the atp-binding pocket, inhibiting the kinase’s activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .
Biochemical Pathways
By inhibiting kinases, these compounds can disrupt signaling pathways, potentially leading to effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight (19119) and predicted pKa (1091) suggest that it may have good bioavailability .
Result of Action
Related pyrrolopyrimidines have been shown to induce cell cycle arrest and apoptosis in certain cell types . They may also affect the expression of proapoptotic and antiapoptotic proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by factors such as the presence of other compounds, the pH of the environment, and the specific cell type .
Safety and Hazards
Zukünftige Richtungen
Pyrrolo[2,3-d]pyrimidine derivatives have been intensively studied and used successfully in medicinal chemistry and molecular biology . They have shown potential in the treatment of various diseases, including cancer . Future research may focus on optimizing the synthesis process and exploring the diverse therapeutic potentials of these compounds .
Eigenschaften
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-4-10-5-11-8(6)12-7/h3-5H,2H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHROKWPRLUGWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=CN=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857657 | |
| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260860-81-8 | |
| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



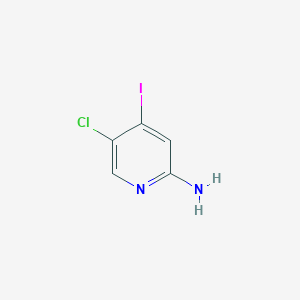
![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)
![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)

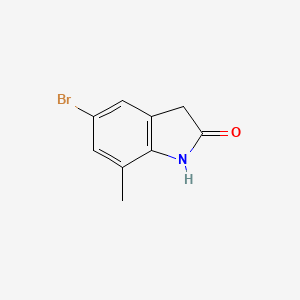
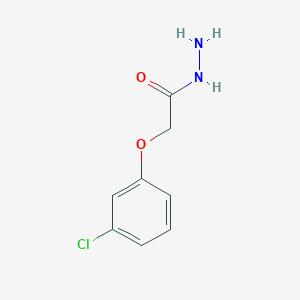


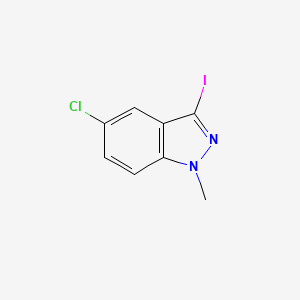


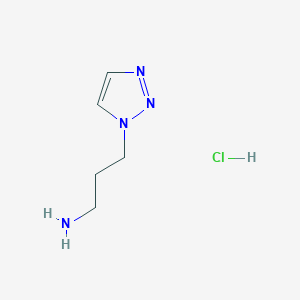
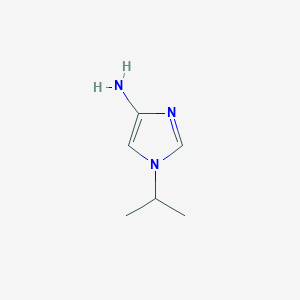
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)